molecular formula C15H16N2O2S2 B2708640 5-(4-Methylphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole CAS No. 497247-32-2

5-(4-Methylphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole

Cat. No.: B2708640
CAS No.: 497247-32-2
M. Wt: 320.43
InChI Key: IOUORVYECQCYHG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as pyrazoles . Pyrazoles are heterocyclic compounds with a 5-membered ring structure containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 5-[(4-methylphenyl)sulfinyl]-and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazoles have been synthesized through oxidation reactions . The reaction involves the use of hydrogen peroxide in acetic acid, and the process can be optimized using microwave activation .

Scientific Research Applications

Synthesis and Biological Applications

  • Novel Pyrazole Derivatives for Drug Discovery : Pyrazole derivatives have been synthesized and evaluated for their biological activities, including antioxidant, anti-breast cancer, and anti-inflammatory effects. The study emphasizes the potential of these compounds in novel drug discovery, highlighting their interaction with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are critical in inflammation and breast cancer, respectively (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

  • Antimicrobial Evaluation : Research into heterocyclic compounds incorporating a sulfamoyl moiety demonstrates their potential as antimicrobial agents. The creation of new compounds through the synthesis of diverse heterocyclic derivatives showcases their promising antimicrobial activity, indicating a valuable application in combating bacterial and fungal infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

  • Tandem Reaction Synthesis : An efficient strategy for synthesizing dihydropyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone has been described. This synthesis method could be useful in preparing compounds with potential pharmaceutical applications (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).

Chemical and Material Science Applications

  • Corrosion Inhibition : Pyranopyrazole derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. Their high inhibition efficiency makes them suitable for applications in material protection, demonstrating the versatility of pyrazole derivatives in industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).

  • Antihyperglycemic Agents : The synthesis and evaluation of certain pyrazole derivatives have shown significant antihyperglycemic activity in diabetic models. This research indicates the potential of these compounds in the development of new treatments for diabetes, showcasing the therapeutic applications of pyrazole derivatives (Kees, Fitzgerald, Steiner, Mattes, Mihan, Tosi, Mondoro, & McCaleb, 1996).

Properties

IUPAC Name

5-(4-methylphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-11-5-7-12(8-6-11)13-10-14(15-4-3-9-20-15)17(16-13)21(2,18)19/h3-9,14H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUORVYECQCYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methylphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole
Reactant of Route 2
5-(4-Methylphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole
Reactant of Route 3
5-(4-Methylphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole
Reactant of Route 4
5-(4-Methylphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole
Reactant of Route 5
5-(4-Methylphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole
Reactant of Route 6
5-(4-Methylphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole

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